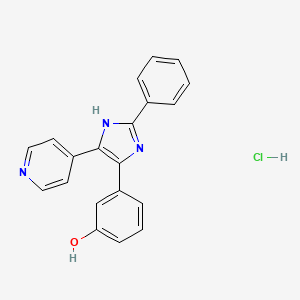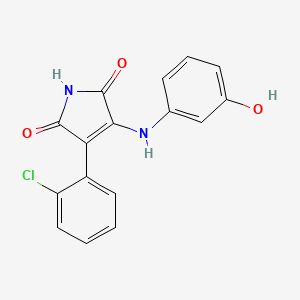![molecular formula C24H21ClFN5O B10755688 2-(4-Chloro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine](/img/structure/B10755688.png)
2-(4-Chloro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-278539 is a chemical compound known for its significant role in scientific research, particularly in the field of pharmacology. It is a selective antagonist of the serotonin receptor 5-HT7, which is involved in various physiological processes including mood regulation, circadian rhythm, and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB-278539 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The process typically includes:
Formation of the Core Structure: This involves the use of starting materials such as substituted benzene rings, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, alkylation, and amination. These steps require precise control of reaction conditions including temperature, pressure, and pH.
Industrial Production Methods: Industrial production of SB-278539 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: SB-278539 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
SB-278539 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of serotonin receptors and their ligands.
Biology: The compound is employed in experiments to understand the role of serotonin in various biological processes.
Medicine: SB-278539 is investigated for its potential therapeutic effects in treating disorders such as depression, anxiety, and schizophrenia.
Industry: It is used in the development of new pharmaceuticals targeting the serotonin receptor 5-HT7.
Mechanism of Action
SB-278539 exerts its effects by selectively binding to the serotonin receptor 5-HT7, thereby blocking the action of serotonin. This inhibition affects various signaling pathways involved in mood regulation, circadian rhythm, and cognitive functions. The compound’s high selectivity for the 5-HT7 receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor .
Comparison with Similar Compounds
SB-269970: Another selective antagonist of the serotonin receptor 5-HT7, used in similar research applications.
SB-656104: A compound with similar selectivity for the 5-HT7 receptor, but with different pharmacokinetic properties.
Uniqueness: SB-278539 is unique due to its high selectivity and potency for the 5-HT7 receptor, making it a preferred choice for research studies. Its well-characterized pharmacological profile and availability also contribute to its widespread use in scientific research .
Properties
Molecular Formula |
C24H21ClFN5O |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine |
InChI |
InChI=1S/C24H21ClFN5O/c25-17-3-7-20(8-4-17)32-24-28-14-11-21(30-24)23-22(16-1-5-18(26)6-2-16)29-15-31(23)19-9-12-27-13-10-19/h1-8,11,14-15,19,27H,9-10,12-13H2 |
InChI Key |
ZTUCRQHYVRNKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Ethoxy-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755605.png)
![N-[6-(2,5-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755608.png)
![N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755613.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![N-(5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B10755628.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)
![N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755646.png)

![(3R,5S)-5-((4-((1-(2,5-Difluorobenzyl)-1H-indol-5-yl)amino)thieno[3,2-d]pyrimidin-6-yl)ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755661.png)
![1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B10755664.png)
![2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]-benzoic acid](/img/structure/B10755668.png)
![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10755674.png)
![4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755675.png)

